molecular formula C9H19NO3 B13648729 Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Cat. No.: B13648729
M. Wt: 189.25 g/mol
InChI Key: SKAZGXKCPKGBLV-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS 1535368-32-1) is a chemical compound with the molecular formula C 9 H 19 NO 3 and a molecular weight of 189.25 g/mol . This compound features a pentanoate ester backbone that is functionalized with both a hydroxy group and an aminomethyl group, making it a multifunctional molecule of significant interest in organic synthesis and medicinal chemistry research. The structure of this compound shares features with other biologically relevant molecules. For instance, the 2-hydroxy-3-methylpentanoate motif is a known scaffold found in metabolites of the branched-chain amino acid L-isoleucine . Researchers are exploring such hydroxy acid structures and their derivatives as potential building blocks for complex molecules, enzyme inhibitors, or prodrugs . The presence of both the hydroxy and primary amine functional groups on the same carbon skeleton provides two points for chemical modification, allowing researchers to create amides, salts, or incorporate this unit into larger peptide-like structures. This versatility makes it a valuable intermediate for constructing compound libraries in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C9H19NO3/c1-4-9(3,6-10)7(11)8(12)13-5-2/h7,11H,4-6,10H2,1-3H3

InChI Key

SKAZGXKCPKGBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Condensation and Formation of Cyano Intermediates

A common starting point is the Knoevenagel condensation between isovaleraldehyde (3-methylbutanal) and cyanoacetic acid ethyl ester or cyanoacetamide. This reaction is catalyzed by bases such as dipropylamine or potassium hydroxide, producing α,β-unsaturated cyano esters or acids:

  • Example: Isovaleraldehyde + cyanoacetic acid ethyl ester → 2-cyano-4-methyl-2-pentenoic acid ethyl ester (or its salts).

This step often yields a mixture of isomers (Z and E), which can be selectively processed in subsequent steps.

Reduction of Nitrile to Aminomethyl Group

The nitrile group is reduced to the aminomethyl group using catalytic hydrogenation or chemical reducing agents:

  • Catalytic hydrogenation with noble metal catalysts (e.g., Pd/C, Rh catalysts) under hydrogen atmosphere converts the nitrile to primary amine.
  • Alternative reducing agents include sodium borohydride or zinc in the presence of acids or bases, depending on the substrate and desired selectivity.

The reduction is often performed in aqueous or mixed solvent systems, maintaining pH between 4.5 and 8.5, and temperatures from 15°C to 50°C to optimize yield and stereoselectivity.

Hydrolysis and Esterification

Following reduction, hydrolysis of intermediates or direct esterification is carried out to install the ethyl ester and hydroxy groups:

  • Hydrolysis of cyano and ester groups under acidic or basic conditions yields the corresponding acids or esters.
  • Ethyl glyoxylate or equivalents can be used to acylate the intermediate to form the hydroxy ester functionality.

Resolution and Asymmetric Synthesis

To obtain optically pure Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, resolution or asymmetric synthesis is employed:

  • Lipase-catalyzed resolution of racemic esters yields optically pure (S)- or (R)-isomers with high enantiomeric excess (98-99%).
  • Asymmetric hydrogenation using chiral rhodium catalysts (e.g., (R,R)-Me-DUPHOS Rh complexes) provides enantiomerically enriched products directly from unsaturated precursors.
  • Optical resolution with chiral amines such as (R)-(+)-1-phenylethylamine or ephedrine derivatives is also reported.

Enzymatic and Biocatalytic Methods

Enzyme-catalyzed reductions using immobilized enoate reductases in aqueous or biphasic solvent systems have been developed to improve selectivity and eco-friendliness:

  • Immobilized enzymes perform the reduction of unsaturated esters to saturated aminomethyl derivatives under mild conditions (0–70°C, pH 4.5–8.5).

Comparative Data Table of Key Preparation Steps

Step Method/Conditions Reagents/Catalysts Yield/Selectivity Reference
Knoevenagel condensation Base-catalyzed (KOH, dipropylamine), reflux Isovaleraldehyde + cyanoacetic acid ethyl ester High yield; mixture of isomers
Nitrile reduction Catalytic hydrogenation, 15–50°C, pH 4.5–8.5 Pd/C, Rh catalysts, NaBH4 High yield; enantioselective with chiral catalyst
Hydrolysis/esterification Acidic/basic hydrolysis or esterification HCl, KOH, ethyl glyoxylate Efficient conversion
Resolution/asymmetric synthesis Lipase catalysis, chiral amine resolution, chiral rhodium catalysts Lipase, (R)-(+)-1-phenylethylamine, (R,R)-Me-DUPHOS Rh Optical purity 98-99%
Enzymatic reduction Immobilized enoate reductase, aqueous solvents Immobilized enzyme, buffer pH 4.5–8.5 High selectivity, mild conditions

Research Findings and Discussion

  • The combination of Knoevenagel condensation and selective hydrogenation provides a robust synthetic route to this compound and related compounds.
  • Enzymatic catalysis offers greener alternatives with high stereoselectivity and mild reaction conditions.
  • The use of chiral catalysts and resolution techniques ensures the production of enantiomerically pure compounds essential for pharmaceutical applications.
  • Multi-step syntheses involving intermediate isolation and purification are common, but continuous flow and one-pot methods are under development to enhance efficiency.
  • The choice of solvent, temperature, and pH critically influences yield and stereochemical outcome.

Scientific Research Applications

Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Ethyl 2-Hydroxy-3-Methylpentanoate (CAS 24323-38-4)

Molecular Formula: C₈H₁₄O₃ Functional Groups: Hydroxyl, ethyl ester. Key Differences: Lacks the aminomethyl group, reducing basicity and reactivity toward nucleophiles. Applications: Used in fragrances due to its fruity, lactonic aroma (). Research Findings: Exhibits higher volatility compared to the target compound, as hydroxylated esters are common in flavor chemistry .

Methyl 3-Amino-2,2,4-Trimethylpentanoate (CAS 1824195-97-2)

Molecular Formula: C₉H₁₉NO₂ Functional Groups: Amino, methyl ester, branched alkyl chain. Key Differences: Additional methyl groups enhance steric hindrance; methyl ester reduces lipophilicity compared to ethyl esters. Applications: Likely serves as a chiral building block in pharmaceuticals due to its amino functionality (). Research Gaps: No direct reactivity data, but amino esters are typically prone to hydrolysis or acylation .

Ethyl 3-(Methylamino)-2-Butenoate (CAS 21759-70-6)

Molecular Formula: C₇H₁₃NO₂ Functional Groups: α,β-unsaturated ester, methylamino group. Key Differences: Conjugated double bond increases electrophilicity; methylamino group offers nucleophilic reactivity. Applications: Intermediate in heterocyclic synthesis (e.g., pyridines or quinolines) (). Research Findings: Reacts with aromatic amines under acidic conditions to form β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Ethyl 2-Fluoro-3-Hydroxy-3-Methylbutanoate (CAS 816-22-8)

Molecular Formula: C₇H₁₁FO₃ Functional Groups: Fluorine, hydroxyl, ethyl ester. Key Differences: Fluorine atom increases electronegativity and metabolic stability; shorter carbon chain reduces steric bulk. Applications: Potential use in agrochemicals or fluorinated pharmaceuticals. Safety Data: Requires careful handling due to toxicity risks ().

3-Ethyl-2,4-Pentanedione (CAS 1540-36-9)

Molecular Formula: C₇H₁₂O₂ Functional Groups: Two ketone groups (diketone). Key Differences: Lacks nitrogen and hydroxyl groups; diketone structure enables chelation and keto-enol tautomerism. Applications: Chelating agent in metal catalysis or precursor for heterocycles (e.g., pyrazoles) ().

Research Findings and Trends

  • Reactivity: Amino esters (e.g., Ethyl 3-(methylamino)-2-butenoate) undergo condensation with aromatic amines to form heterocycles, a pathway likely applicable to the target compound .
  • Bioactivity: Fluorinated analogs (e.g., Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) highlight the role of electronegative substituents in enhancing metabolic stability .
  • Industrial Use : Hydroxylated esters dominate flavor/fragrance industries, whereas nitrogen-containing analogs are prioritized in drug discovery .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups, with DMSO-d₆ as a solvent to enhance proton exchange signals. Coupling constants (e.g., J = 4–6 Hz for adjacent methylene protons) confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~218.16 for C₁₀H₂₀NO₃⁺) and fragmentation patterns (e.g., loss of ethanol from the ester group) .
  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) ensures purity, while GC-MS with derivatization (e.g., silylation of -OH/-NH₂) improves volatility .

How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound?

Advanced Research Focus
Discrepancies often arise from impurities or measurement protocols. For example:

  • Solubility : Use standardized solvents (e.g., PBS pH 7.4, DMSO) and nephelometry to quantify solubility limits. Compare with structurally similar esters like ethyl 2-hydroxy-3-methylpentanoate (solubility ~15 mg/mL in water) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • In Vitro Assays : Use fluorescence polarization to assess binding to enzymes (e.g., proteases) or receptors. For example, pre-incubate with human serum (H4522) to study protein interaction .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C at the methyl group) and track accumulation in cell lines (e.g., HEK293) using scintillation counting .
  • Toxicity Screening : MTT assays in primary hepatocytes (IC₅₀ determination) and Ames tests for mutagenicity .

How does the stereochemistry of this compound influence its reactivity and bioactivity?

Advanced Research Focus
The hydroxyl and aminomethyl groups create chiral centers. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) can separate R/S isomers. Comparative studies show:

  • Reactivity : The R-configuration at C2 enhances ester hydrolysis rates due to steric effects (e.g., 20% faster in basic conditions vs. S-isomer) .
  • Bioactivity : Docking simulations (AutoDock Vina) suggest the S-isomer has higher affinity for GABA receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for R) .

What are the key structural analogs of this compound, and how do their properties differ?

Q. Comparative Analysis

Compound NameStructural VariationKey Differences
Mthis compoundMethyl ester vs. ethyl esterLower lipophilicity (logP = 0.8 vs. 1.2)
Ethyl 2-hydroxy-3-methylpentanoateLacks aminomethyl groupNo amine functionality; reduced cellular uptake
Ethyl 3-amino-2-methylpropanoateShorter carbon chainHigher aqueous solubility (logS = -1.2 vs. -2.5)

What protocols ensure safe handling and storage of this compound?

Q. Basic Research Focus

  • Storage : Store at -20°C in amber vials under argon to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Handling : Use nitrile gloves and fume hoods. Immediate decontamination with 70% ethanol is required for spills .

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